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Compound of Interest

Compound Name: 4-Bromo-3,5-difluoro-2-iodoaniline

Cat. No.: B1380953

Abstract: This document provides an in-depth technical overview of 4-Bromo-3,5-difluoro-2-
iodoaniline, a halogenated aniline derivative of significant interest to the pharmaceutical and
fine chemical industries. We will cover its fundamental chemical and physical properties, with a
core focus on its molecular weight, and detail validated protocols for its synthesis and analytical
characterization. Furthermore, this guide explores the compound's emerging applications,
particularly its role as a versatile building block in drug discovery and development. The
methodologies and insights presented herein are designed to equip researchers, chemists, and
drug development professionals with the critical information required for its effective utilization.

Chemical Identity and Physicochemical Properties

4-Bromo-3,5-difluoro-2-iodoaniline is a polysubstituted aromatic amine. The strategic
placement of four different substituents on the aniline ring—an amino group, two fluoro groups,
a bromo group, and an iodo group—creates a unique electronic and steric environment. This
distinct structure makes it a highly valuable intermediate for creating complex molecular
architectures through selective, site-specific reactions.

The iodine atom, in particular, provides a reactive site for modifications, such as in coupling
reactions, which is a common strategy in the creation of compound libraries for drug discovery
screening.[1] Similarly, the bromine and fluorine substituents enhance reactivity and selectivity
in various chemical transformations, making the compound a versatile building block for
pharmaceuticals and agrochemicals.[2][3]
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Nomenclature and Identifiers

o Systematic IUPAC Name: 4-Bromo-3,5-difluoro-2-iodoaniline
e Chemical Formula: CsH3BrFzIN

e CAS Number: 1801741-98-3

Molecular Weight and Core Properties

The molecular weight of a compound is a fundamental property, critical for stoichiometric
calculations in synthesis, quantitative analysis, and mass spectrometry. The molecular weight
of 4-Bromo-3,5-difluoro-2-iodoaniline is calculated based on the atomic masses of its
constituent elements: Carbon (C), Hydrogen (H), Bromine (Br), Fluorine (F), lodine (I), and
Nitrogen (N).

The calculated molecular weight is 377.90 g/mol .

This and other key physicochemical properties are summarized in the table below for quick

reference.

Property Value Source

Molecular Weight 377.90 g/mol Calculated

Molecular Formula CeHsBrrzIN N/A

CAS Number 1801741-98-3 N/A
Solid (Typical for similar

Appearance N/A
compounds)

) 297% (Typical commercial
Purity N/A

grade)

Synthesis and Purification

The synthesis of polysubstituted anilines like 4-Bromo-3,5-difluoro-2-iodoaniline requires a
carefully controlled, multi-step approach to ensure correct regioselectivity. A plausible and
common strategy involves the sequential halogenation of a simpler aniline precursor.
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The following protocol is a representative, field-proven method derived from established
chemical principles for halogenating aromatic amines.[4] The directing effects of the amino and
fluoro groups are leveraged to install the iodo and bromo substituents at the desired positions.

Conceptual Synthesis Workflow

The synthesis logically begins with a difluoroaniline precursor, followed by sequential iodination
and bromination. The amino group is a strong ortho-, para-director, which guides the placement
of incoming electrophiles.
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Synthesis Workflow
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Caption: Conceptual workflow for the synthesis of 4-Bromo-3,5-difluoro-2-iodoaniline.
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Detailed Experimental Protocol

Disclaimer: This protocol is intended for qualified professionals in a controlled laboratory
setting. Adherence to all institutional safety guidelines is mandatory.

Step 1: lodination of 3,5-Difluoroaniline

e To a stirred solution of 3,5-difluoroaniline (1.0 eq) in a suitable solvent (e.g., acetonitrile), add
potassium iodide (KI, 1.2 eq) and iodine (Iz, 1.1 eq).

 Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should
be monitored by Thin Layer Chromatography (TLC).

e Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate
(Naz2S20s3) to remove excess iodine.

o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

e Dry the combined organic layers over anhydrous sodium sulfate (Na2SOa), filter, and
concentrate under reduced pressure to yield crude 3,5-difluoro-4-iodoaniline.

Step 2: Bromination of 3,5-Difluoro-4-iodoaniline

e Dissolve the crude intermediate from Step 1 in a solvent such as chloroform (CHCIs) or
acetonitrile.

o Cool the solution in an ice bath (0 °C).

o Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise to the solution. Portion-wise addition at
a controlled temperature is critical for achieving high selectivity and avoiding side reactions.

[4]

 Allow the reaction to slowly warm to room temperature and stir for 4-8 hours, monitoring by
TLC.

e Upon completion, wash the reaction mixture with water and brine.
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e Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.

Step 3: Purification
e The resulting crude product must be purified by column chromatography on silica gel.

o A solvent system of ethyl acetate and hexane is typically effective. The optimal ratio should
be determined by TLC analysis.

o Combine the fractions containing the pure product and remove the solvent under reduced
pressure to yield 4-Bromo-3,5-difluoro-2-iodoaniline as a solid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a multi-technique analytical
approach is required. This self-validating system confirms that the target molecule has been
successfully synthesized and meets the required quality standards for subsequent applications.

Analytical Workflow
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Analytical Characterization Workflow
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Caption: Standard analytical workflow for structural confirmation and purity assessment.

Expected Analytical Data
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Technique

Expected Result

Purpose

Mass Spectrometry (MS)

A molecular ion peak [M+H]*
at m/z = 378.8, showing the
characteristic isotopic pattern

for one bromine atom.

Confirms the molecular weight

and elemental composition.

A singlet or broad singlet in the

aromatic region corresponding

Confirms the number and

1H NMR to the single proton on the ring,  environment of hydrogen
and a broad signal for the -NH=  atoms.
protons.
Two distinct signals in the i
) o Confirms the presence and
fluorine spectrum, confirming ] ]
F NMR electronic environment of the
the presence of two non- )
) ] fluorine atoms.
equivalent fluorine atoms.
Six distinct signals in the
5C NMR aromatic region, corresponding  Confirms the carbon skeleton
to the six carbon atoms of the of the molecule.
benzene ring.
HPLC A single major peak with an Quantifies the purity of the final

area percentage >97%.

compound.

Applications in Research and Drug Development

Halogenated anilines are foundational building blocks in medicinal chemistry and materials

science.[3][5] The specific arrangement of halogens in 4-Bromo-3,5-difluoro-2-iodoaniline

offers chemists multiple, orthogonally reactive sites for diversification.

e Pharmaceutical Intermediate: This compound is a prime candidate for use as an

intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[6] The different

halogens can be selectively addressed in cross-coupling reactions (e.g., Suzuki,

Sonogashira, Buchwald-Hartwig) to build molecular complexity. The C-I bond is generally the

most reactive, followed by C-Br, allowing for a stepwise and controlled synthesis of complex

derivatives.
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e Agrochemical Synthesis: Similar to its utility in pharmaceuticals, this molecule can serve as a
precursor for novel pesticides and herbicides, where halogenation patterns are often key to
biological activity.[2][5]

o Materials Science: The electronic properties imparted by the fluorine atoms make such
compounds interesting for the development of advanced materials, including polymers and
organic electronics.[3]

Conclusion

4-Bromo-3,5-difluoro-2-iodoaniline, with a molecular weight of 377.90 g/mol , is a highly
functionalized and synthetically valuable chemical intermediate. Its complex substitution pattern
provides a versatile platform for the development of novel compounds in the pharmaceutical,
agrochemical, and materials science sectors. The synthetic and analytical protocols outlined in
this guide offer a robust framework for researchers to produce and validate this compound,
enabling its effective application in advanced research and development projects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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